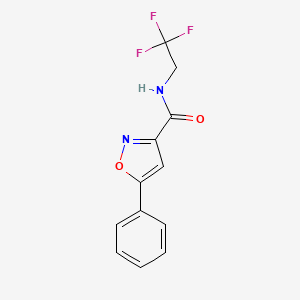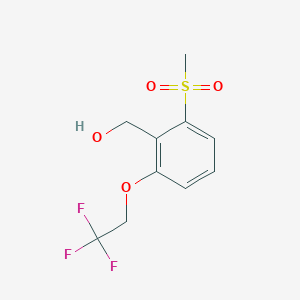
2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-(dimethylamino)ethyl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-(dimethylamino)ethyl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-(dimethylamino)ethyl)-2-oxoacetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Alkylation: The indole core is then alkylated at the nitrogen atom using an appropriate alkylating agent, such as methyl iodide, to introduce the dimethyl groups.
Amidation: The alkylated indole is then reacted with an acyl chloride or anhydride to form the corresponding amide. In this case, the acylating agent would be 2-oxoacetyl chloride.
Introduction of the Dimethylaminoethyl Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-(dimethylamino)ethyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dimethylaminoethyl group, where nucleophiles like halides or amines can replace the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a suitable base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Applications De Recherche Scientifique
2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-(dimethylamino)ethyl)-2-oxoacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-(dimethylamino)ethyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways would depend on the specific biological context and require further experimental validation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1,2-dimethyl-1H-indol-3-yl)ethanamine
- 1-(1,2-dimethyl-1H-indol-3-yl)-2-(ethylamino)-2-methyl-1-propanone
Uniqueness
2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-(dimethylamino)ethyl)-2-oxoacetamide is unique due to its specific structural features, such as the presence of both the dimethylaminoethyl and oxoacetamide groups. These functional groups confer distinct chemical reactivity and biological activity compared to similar compounds. The combination of these groups in a single molecule allows for unique interactions with biological targets, potentially leading to novel therapeutic applications.
Propriétés
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-11-14(12-7-5-6-8-13(12)19(11)4)15(20)16(21)17-9-10-18(2)3/h5-8H,9-10H2,1-4H3,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJVPXRODFHJGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCCN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-cyano-N-[(hydroxyimino)methyl]-3-(2-thienyl)acrylamide](/img/structure/B2397770.png)



![(3Z)-1-(4-fluorobenzyl)-3-{[(3-fluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2397781.png)
![Methyl 3-({[(4-ethoxyphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)-4-phenylthiophene-2-carboxylate](/img/structure/B2397782.png)
![3-(2-chlorophenyl)-5-methyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-carboxamide](/img/structure/B2397783.png)



amine hydrochloride](/img/structure/B2397789.png)
![4-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2397790.png)
